Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-
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Overview
Description
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- is a complex organic compound that belongs to the class of phenylthiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- typically involves the condensation of 2,4-dihydroxyacetophenone with a thiazole derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The phenyl and thiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-pyridyl)-
- Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-imidazolyl)-
Uniqueness
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and thiazole rings allows for diverse interactions with various molecular targets, making it a valuable compound for research and development.
Conclusion
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- is a compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications make it an interesting subject for further research
Biological Activity
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis of Ethanone Derivatives
The synthesis of ethanone derivatives often involves the reaction between thiazole derivatives and phenolic compounds. For instance, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- can be synthesized through a multi-step process that typically includes:
- Formation of Thiazole Ring : Utilizing thioamide and α-bromo ketones under acidic conditions.
- Coupling with Hydroxyphenyl Group : Employing coupling agents to facilitate the attachment of the 2,4-dihydroxyphenyl moiety.
Anticancer Activity
Recent studies have demonstrated that compounds with structural similarities to Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- exhibit significant anticancer properties. For example, derivatives of thiazole have shown promising results against various cancer cell lines:
- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis in cancer cells. A notable study reported that certain thiazole derivatives inhibited the proliferation of lung cancer (A549) and colon cancer (HT-29) cells by downregulating cyclin D1 through p38 kinase activation .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. A series of thiazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Notably, compounds similar to Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Ethanone derivatives have shown antimicrobial activity against a range of pathogens. Studies indicate that thiazole-based compounds can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Potential
In a study focused on thiazole derivatives, it was found that specific compounds induced apoptosis in breast cancer cells (MCF-7) with an IC50 value as low as 1.27 µM. The study highlighted the role of these compounds in modulating key signaling pathways involved in cell survival and proliferation .
Case Study 2: Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory effects of thiazole derivatives in vivo using carrageenan-induced edema models. Compounds demonstrated significant reductions in paw edema comparable to indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .
Data Summary
Properties
CAS No. |
51625-76-4 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H9NO3S/c13-8-1-2-9(11(15)4-8)10(14)3-7-5-16-6-12-7/h1-2,4-6,13,15H,3H2 |
InChI Key |
HSILQTPMMDYSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CC2=CSC=N2 |
Origin of Product |
United States |
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